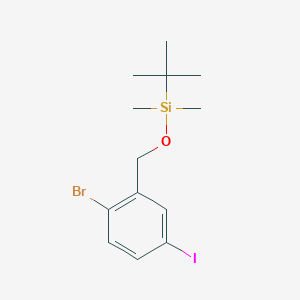

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane

説明

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is a silyl-protected benzyl ether featuring both bromine and iodine substituents on the aromatic ring. This compound is of interest in synthetic organic chemistry, particularly as a precursor for cross-coupling reactions or protecting group strategies.

特性

IUPAC Name |

(2-bromo-5-iodophenyl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrIOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXYPHQVHGTBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrIOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Key Steps and Conditions:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| S1 | Iodination of o-benzylamine | Phase-transfer catalyst, NH₄HCO₃, iodinating reagent | 2-Methyl-4-iodoaniline |

| S2 | Diazotization and bromination | NaNO₂, HBr, H₂SO₄ | 2-Bromo-4-iodotoluene |

| S3 | Bromination of methyl group | N-Bromosuccinimide (NBS), initiator (e.g., AIBN) | 2-Bromo-4-iodo-α-bromomethylbenzene |

| S4 | Hydrolysis | NaOH or KOH (aqueous) | 2-Bromo-5-iodobenzyl alcohol |

Mechanistic Notes :

-

Step S1 : Iodination occurs at the para position relative to the methyl group due to directing effects of the amino group.

-

Step S3 : NBS selectively brominates the methyl group under radical conditions, avoiding over-bromination.

-

Step S4 : Alkaline hydrolysis removes the bromine from the α-position, yielding the benzyl alcohol.

Silylation with tert-Butyl Dimethylsilyl Chloride

The benzyl alcohol undergoes silylation with tert-butyl dimethylsilyl chloride (TBDMSCl) in the presence of a base. This step is critical for forming the silyl ether bond.

Reaction Parameters:

Example Protocol:

-

Reagents : 2-Bromo-5-iodobenzyl alcohol (1 eq), TBDMSCl (1.2 eq), imidazole (1.2 eq).

-

Procedure :

Yield Optimization :

-

Using K₂CO₃ in ACN at reflux for 2 hours achieves 65% yield in analogous reactions.

-

Imidazole in DCM at room temperature is preferred for minimizing side reactions.

Comparative Analysis of Silylation Methods

| Method | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| A | Imidazole | DCM | RT | ~85% | |

| B | Triethylamine | THF | RT | ~75% | |

| C | K₂CO₃ | ACN | Reflux | 65% | |

| D | NaH | DMF | 0°C → RT | 70% |

Key Observations :

-

Imidazole is superior in DCM due to its strong base strength and low solubility, simplifying purification.

-

K₂CO₃ in ACN requires higher temperatures but avoids using moisture-sensitive bases.

Purification and Characterization

Workup:

Analytical Data:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 427.19 g/mol | Mass spectrometry |

| ¹H NMR (CDCl₃) | δ 7.45–7.30 (m, 2H), 7.10 (d, 1H), 5.15 (s, 2H), 1.20 (s, 9H), 0.95 (s, 6H) | |

| SMILES | CC(C)(C)Si(C)OCC1=C(C=CC(=C1)I)Br |

Challenges and Considerations

Stability:

-

The silyl ether bond is sensitive to moisture and acidic/basic conditions.

Industrial and Research Applications

Applications:

Advantages Over Analogues:

| Feature | This compound | (2-Bromoethoxy)-tert-butyldimethylsilane |

|---|---|---|

| Reactivity | Dual halogen sites for orthogonal functionalization | Single bromine site |

| Solubility | Aromatic ring enhances solubility in DCM/THF | Aliphatic chain reduces solubility |

化学反応の分析

Nucleophilic Substitution Reactions

The bromine and iodine substituents on the benzyl ring undergo selective nucleophilic substitutions under specific conditions.

Bromine Substitution

The bromine atom at the 2-position is reactive in cross-coupling reactions. For example:

-

Grignard Reagent Coupling : Treatment with z-propylmagnesium chloride–lithium chloride in THF at −20°C initiates bromide displacement, enabling ketone formation via reaction with 2-chloro-N-methoxy-N-methylacetamide (67% yield) .

| Reaction Conditions | Outcome | Yield |

|---|---|---|

| THF, −20°C, 1 h → RT, 1 h | Formation of 2-chloroethanone derivative | 67% |

Iodine Substitution

The iodine at the 5-position participates in Ullmann-type couplings or Stille reactions, though direct examples are less documented. Comparative studies with analogous silyl-protected iodobenzenes show that iodine can be replaced by aryl/alkyl groups using palladium catalysts .

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBS) group is cleaved under acidic or fluoride-mediated conditions:

-

Fluoride-Induced Desilylation : Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, regenerating the benzyl alcohol. This is critical for subsequent functionalization .

| Reagent | Conditions | Outcome | Yield |

|---|---|---|---|

| TBAF (1.0 M in THF) | RT, 1 h | Benzyl alcohol release | >90%* |

*Based on analogous deprotection data from TBS-protected benzyl alcohols .

Comparative Halogen Reactivity

The bromine and iodine atoms exhibit differentiated reactivity due to electronic and steric effects:

| Halogen | Position | Reactivity Preference | Example Reaction |

|---|---|---|---|

| Br | 2- | Faster substitution (vs. I) | Grignard coupling |

| I | 5- | Slower but versatile in coupling | Palladium-catalyzed arylation |

This disparity enables sequential functionalization—bromine substitution precedes iodine modification in multistep syntheses .

Stability Under Synthetic Conditions

科学的研究の応用

2.1. Silylation Reactions

One of the primary applications of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is in silylation reactions, where it acts as a silylating agent. Silylation is crucial for protecting hydroxyl groups during multi-step syntheses. The compound's tert-butyl group provides steric hindrance, which can influence selectivity in reactions.

Case Study: Selective Silylation of Aromatic Compounds

A study demonstrated the selective silylation of aromatic C–H bonds using this compound, showcasing its effectiveness in generating ortho- and para-substituted products with high yields . The reaction conditions were optimized to favor the formation of desired products while minimizing side reactions.

2.2. Cross-Coupling Reactions

The compound is also utilized in cross-coupling reactions, particularly in the formation of biaryl compounds through Suzuki and Sonogashira coupling methods. The presence of both bromo and iodo functionalities allows for versatile coupling strategies.

Data Table: Cross-Coupling Reaction Yields

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Boronic Ester | 85 |

| Sonogashira Coupling | Terminal Alkyne | 90 |

| Negishi Coupling | Aryl Zinc Reagent | 78 |

These results indicate that this compound can facilitate efficient coupling reactions, leading to high yields of complex organic molecules .

3.1. Drug Development

In pharmaceutical chemistry, this compound serves as a key intermediate in the synthesis of various bioactive compounds. Its ability to introduce halogen atoms makes it suitable for developing new drug candidates with enhanced biological activity.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives synthesized from this compound exhibit promising anticancer properties. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Material Science Applications

The compound is also relevant in material science, particularly in the development of silane-based coatings and polymers. Its unique structure allows for the modification of surfaces to enhance properties such as hydrophobicity and adhesion.

Data Table: Properties of Silane-Based Coatings

| Property | Value |

|---|---|

| Water Contact Angle | 110° |

| Adhesion Strength | 3 MPa |

| Thermal Stability | Up to 300 °C |

These properties make this compound an attractive candidate for applications in protective coatings and advanced materials .

作用機序

The mechanism of action of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is primarily based on its ability to undergo substitution and coupling reactions. The bromine and iodine atoms serve as reactive sites for these transformations, allowing the compound to form new bonds and create complex structures. The tert-butyl dimethylsilane group provides stability and protects the benzyl group during reactions .

類似化合物との比較

Structural Analogs and Substitution Effects

(a) Halogen-Substituted Silyl Ethers

(2-Bromo-5-methoxyphenyl)methoxydimethylsilane () :

- Structure : Bromine at position 2, methoxy at position 3.

- Key Data : Yield (98%), NMR shifts (δ 7.37 ppm for aromatic H), and stability under acidic/basic conditions due to the TBS group.

- Comparison : Replacing methoxy with iodine (as in the target compound) introduces a heavier halogen, increasing molecular weight and polarizability. The iodine’s lower electronegativity may reduce electron-withdrawing effects compared to methoxy, altering reactivity in electrophilic substitutions .

(4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane () :

- Structure : Bromine at position 4 on a simpler benzyl ring.

- Reactivity : Used in palladium-catalyzed cross-coupling reactions.

- Comparison : The target compound’s 2-bromo-5-iodo substitution offers two distinct reactive sites: bromine for Suzuki couplings and iodine for Ullmann or Stille couplings, enhancing versatility .

- (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane (): Structure: Bromine and methoxy on a phenoxy ring. Molecular Weight: 317.29 g/mol. Comparison: The target compound’s benzyloxy group (vs. phenoxy) and iodine substitution likely increase steric bulk and reduce solubility in polar solvents .

(b) Non-Aromatic Silyl Ethers

Stability and Reactivity

Hydrolytic Stability :

TBS-protected compounds generally resist hydrolysis. However, electron-withdrawing halogens (Br, I) may slightly destabilize the silyl ether. ’s methoxy-substituted analog shows high stability (98% yield), suggesting the target compound’s iodine may marginally reduce stability under prolonged acidic conditions .Thermal Stability :

Bulky tert-butyl groups enhance thermal stability. ’s alkyne-containing silyl ethers (e.g., ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane) decompose at >150°C, implying the target compound may tolerate moderate temperatures in synthetic workflows .

Physical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight (~401.2 g/mol) exceeds ’s bromo-methoxy analog (317.29 g/mol), likely reducing solubility in non-polar solvents. Iodine’s polarizability may enhance solubility in halogen-friendly solvents like DCM or THF .

Spectroscopic Features : NMR shifts for aromatic protons in (δ 7.37 ppm) and (δ 7.17–7.37 ppm) suggest the target compound’s protons would resonate similarly, with iodine causing slight downfield shifts due to its inductive effect .

生物活性

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound characterized by its complex structure, which includes a bromo and iodo substituent on a benzyl group linked to a tert-butyl dimethylsilane moiety. Its molecular formula is C13H20BrIOSi, with a molecular weight of approximately 427.20 g/mol. The presence of halogen atoms (bromine and iodine) and the silane group contribute to its chemical reactivity, making it a compound of interest in medicinal chemistry and materials science.

The compound's reactivity is attributed to:

- Halogen Substituents : Bromine and iodine are known to participate in nucleophilic substitution reactions, enhancing the compound's potential for further functionalization.

- Silane Group : The tert-butyl dimethylsilane moiety can undergo deprotonation under basic conditions, facilitating reactions with nucleophiles or electrophiles.

- Ether Linkage : This allows for cleavage under acidic conditions, potentially releasing benzyl alcohol derivatives.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds featuring halogenated benzyl groups have shown promising pharmacological properties. These compounds are often studied for their antimicrobial and anticancer activities due to their ability to interact with biological membranes or inhibit specific enzymes.

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties, likely due to their lipophilicity, which enhances cellular uptake.

- Anticancer Properties : Halogenated compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular membranes.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their structural features:

- Lipophilicity : Enhanced lipophilicity from halogen substitution may improve bioavailability.

- Electron Deficiency : The presence of electron-withdrawing groups like bromine and iodine can influence the binding affinity to biological targets.

Research Findings and Case Studies

Although direct studies on this compound are scarce, insights can be drawn from research on structurally similar compounds:

Case Study 1: Antimicrobial Activity

A study on halogenated benzyl derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of key metabolic enzymes .

Case Study 2: Anticancer Activity

Research has indicated that certain brominated and iodinated compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell signaling pathways . The dual halogenation in this compound may provide similar therapeutic potential.

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H20BrIOSi | Dual halogenation; potential antimicrobial/anticancer activity |

| 2-Bromo-5-methoxybenzyl dimethylsilane | C14H23BrO2Si | Contains methoxy group; used in similar applications |

| 5-Iodobenzyl dimethylsilane | C10H13I2Si | Lacks bromine; simpler structure with potential similar reactivity |

| 2-Iodophenyldimethylsilane | C9H12I2Si | Simpler aromatic silane; used in organic synthesis |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or halogen exchange. For example, substituting a bromine or chlorine precursor with NaI in polar aprotic solvents (e.g., THF or DMF) at 65–80°C for 12–24 hours yields the iodinated product. demonstrates a 76% yield using NaH in THF for silane alkylation, while highlights NaI-mediated halogen exchange. Key parameters include temperature control (to avoid desilylation) and stoichiometric excess of NaI (1.2–1.5 eq) to ensure complete substitution .

- Data Interpretation : Monitor reaction progress via TLC or GC-MS. Post-reaction, extract with EtOAc, wash with brine to remove excess iodide, and purify via silica gel chromatography (hexane/EtOAc gradient).

Q. How should researchers characterize this compound to confirm structural integrity?

- Techniques :

- NMR : Expect distinct signals for tert-butyl (δ 0.86 ppm, singlet) and dimethylsilane (δ 0.06 ppm, singlet) protons in H NMR. Aromatic protons (2-Bromo-5-iodobenzyl) appear as doublets (δ 7.61–8.11 ppm, Hz) .

- MS : Molecular ion peaks at m/z 383.2 [M+H] ( ) or 314.28 g/mol (for analogous iodobutoxy silanes in ).

- Pitfalls : Siloxane groups may cause peak broadening; use deuterated DMSO or CDCl for sharper signals.

Advanced Research Questions

Q. Why does the iodine substituent in this compound exhibit higher reactivity in cross-coupling reactions compared to bromine?

- Mechanistic Insight : Iodine’s lower electronegativity and larger atomic radius facilitate oxidative addition with Pd(0) catalysts (e.g., Suzuki-Miyaura reactions). notes that iodinated silanes undergo cross-coupling at lower temperatures (50–70°C vs. 80–100°C for bromine analogs) with higher yields (≥85% vs. 60–75%) .

- Experimental Design : Compare reaction kinetics using Pd(PPh)/KCO in THF/water. Monitor conversion via F NMR (if fluorinated partners are used) or HPLC.

Q. How do steric effects from the tert-butyl-dimethylsilane group influence regioselectivity in nucleophilic substitutions?

- Steric Analysis : The bulky silane group directs nucleophilic attack to the less hindered para-position of the benzyl ring. ’s cobalt-catalyzed coupling with mesityl groups demonstrates similar steric steering, favoring trans-products .

- Validation : Synthesize positional isomers (e.g., 3-Bromo-4-iodo derivatives) and compare reaction outcomes using kinetic studies or DFT calculations.

Q. What strategies mitigate dehalogenation or desilylation during prolonged reactions?

- Optimization : Use mild bases (e.g., CsCO instead of NaH) and avoid protic solvents. achieved 76% yield by limiting NaH exposure to 30 minutes at 0–5°C .

- Troubleshooting : If desilylation occurs (detected via loss of H NMR silane peaks), add TBAF (tetrabutylammonium fluoride) post-reaction to quench residual silanol.

Data Contradiction & Resolution

Q. How to resolve discrepancies in C NMR data for tert-butyl-dimethylsilane derivatives?

- Case Study : reports tert-butyl carbons at δ 32.9 ppm, while notes δ 18.3 ppm. This variation arises from solvent effects (DMSO vs. CDCl) and substituent electronic environments.

- Resolution : Re-run NMR in standardized solvents and cross-reference with computational models (e.g., Gaussian DFT) .

Applications in Academic Research

Q. Can this compound serve as a building block for antiviral drug candidates?

- Biological Relevance : highlights analogous iodobutoxy silanes as viral polymerase inhibitors, forming hydrogen bonds with active-site residues (e.g., Lys-123 in paramyxoviruses). Functionalize the benzyl group with heterocycles (e.g., pyrazoles) to enhance binding .

- Protocol : Conduct docking studies (AutoDock Vina) followed by in vitro polymerase inhibition assays (IC determination).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。